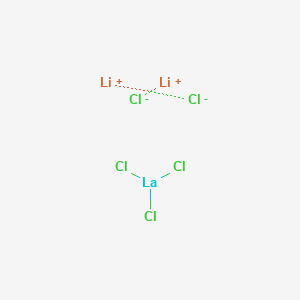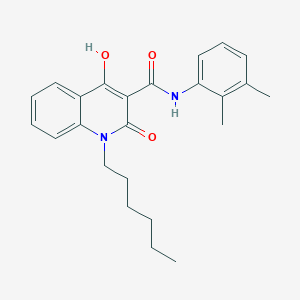
dilithium;trichlorolanthanum;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Its molecular formula is Cl5LaLi2, and it has a molecular weight of 330.1 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dilithium;trichlorolanthanum;dichloride can be synthesized through the reaction of lanthanum chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves mixing lanthanum chloride and lithium chloride in a 1:2 molar ratio and stirring the mixture at room temperature. The resulting solution is then filtered to remove any insoluble impurities .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium;trichlorolanthanum;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state lanthanum compounds, while substitution reactions may produce various lanthanum complexes with different ligands .
Aplicaciones Científicas De Investigación
Dilithium;trichlorolanthanum;dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for metal exchange reactions and as a promoter for the addition of organometallic compounds to sterically hindered, enolizable, or α,β-unsaturated ketones or imines.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of dilithium;trichlorolanthanum;dichloride involves its interaction with specific molecular targets and pathways. The compound can coordinate with various ligands and metal centers, influencing their reactivity and stability. This coordination can lead to changes in the electronic and structural properties of the target molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dilithium;trichlorolanthanum;dichloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of lanthanum and lithium chloride, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and applications that are not possible with the individual components alone .
Propiedades
Fórmula molecular |
Cl5LaLi2 |
|---|---|
Peso molecular |
330.1 g/mol |
Nombre IUPAC |
dilithium;trichlorolanthanum;dichloride |
InChI |
InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 |
Clave InChI |
YSKOYVQYUJUXCN-UHFFFAOYSA-I |
SMILES canónico |
[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)



![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)

![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
